molecular formula C15H23ClN2O2 B6219025 tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride CAS No. 2758003-21-1

tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride

Cat. No. B6219025
CAS RN: 2758003-21-1
M. Wt: 298.8
InChI Key:
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Description

Tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride (TBAC) is an organic compound that is used for various scientific research applications. TBAC is a colorless, odorless compound that is soluble in water. It is a derivative of indene and is primarily used as a reagent for organic synthesis. TBAC has a wide range of applications in laboratory experiments, including the synthesis of pharmaceuticals, organic compounds, and polymers.

Scientific Research Applications

Tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride is used in scientific research applications such as the synthesis of pharmaceuticals, organic compounds, and polymers. It is also used in the synthesis of complex molecules, including those containing nitrogen and sulfur. tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride can be used in the synthesis of heterocycles, such as indole and benzofuran. It is also used in the synthesis of peptides, proteins, and other biomolecules.

Mechanism of Action

Tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride is a reagent that is used to catalyze organic synthesis reactions. It acts as a nucleophile, attacking the electrophilic carbon atom of a substrate molecule. This reaction results in the formation of a covalent bond between the substrate and the reagent.
Biochemical and Physiological Effects
tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride does not have any known biochemical or physiological effects. It is used only as a reagent for organic synthesis and is not intended for use in humans or animals.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride has several advantages for laboratory experiments. It is a colorless and odorless compound, making it easy to work with. It is also soluble in water, making it easy to store and handle. Additionally, it is a relatively inexpensive reagent, making it accessible to many laboratories.
The primary limitation of tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride is its limited reactivity. It is not as reactive as other reagents, such as potassium carbonate, and may require longer reaction times and higher temperatures to achieve the desired results.

Future Directions

As tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride is an important reagent for organic synthesis, there is a need to develop more efficient methods for synthesizing the compound. Additionally, tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride can be used to synthesize a variety of organic compounds, and research could be done to explore the synthesis of other compounds using tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride.
tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride can also be used in the synthesis of peptides, proteins, and other biomolecules. Research could be done to explore the use of tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride in the synthesis of these molecules. Additionally, research could be done to explore the use of tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride in the synthesis of complex molecules, such as those containing nitrogen and sulfur.
Finally, research could be done to explore the use of tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride in drug discovery and development. tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride could be used to synthesize novel drug compounds and to explore the potential therapeutic effects of these compounds.

Synthesis Methods

Tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride can be synthesized in a laboratory by reacting tert-butyl alcohol with an acid chloride containing an indene moiety. The reaction is catalyzed by a base such as potassium carbonate and is carried out at room temperature. The product of the reaction is a tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride involves the reaction of tert-butyl N-[2-(bromomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate with ammonium chloride in the presence of a palladium catalyst.", "Starting Materials": [ "tert-butyl N-[2-(bromomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate", "ammonium chloride", "palladium catalyst" ], "Reaction": [ "The tert-butyl N-[2-(bromomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate is dissolved in a solvent such as dichloromethane.", "The ammonium chloride is added to the solution.", "The palladium catalyst is added to the solution.", "The reaction mixture is heated to a specific temperature and stirred for a specific amount of time.", "The reaction mixture is then filtered and the solvent is evaporated.", "The resulting product is purified using techniques such as recrystallization or chromatography to obtain tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride." ] }

CAS RN

2758003-21-1

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.8

Purity

95

Origin of Product

United States

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